Bromine Position Determines Cross-Coupling Efficiency: 3-Bromo vs 4-Bromo vs 6-Bromo Isomers
In photoredox/Ni dual catalytic Csp2-Csp3 cross-coupling reactions with cycloalkyl groups, 3-bromo-7-azaindoles produce coupling products in demonstrably lower yields compared to 4- and 6-bromo regioisomers under identical reaction conditions [1]. This reactivity hierarchy—where 4- and 6-bromo isomers afford moderate-to-good yields while 2- and 3-bromo isomers give consistently lower yields—directly impacts synthetic route design and overall process efficiency. Users procuring 3-bromo-5,6-dimethyl-7-azaindole must account for this inherent reactivity difference when planning cross-coupling transformations relative to alternative bromo-azaindole regioisomers.
| Evidence Dimension | Suzuki-Miyaura / photoredox Ni dual catalytic Csp2-Csp3 cross-coupling yield |
|---|---|
| Target Compound Data | Lower yields reported for 3-bromo-7-azaindoles as a class |
| Comparator Or Baseline | 4-bromo-7-azaindole and 6-bromo-7-azaindole isomers (moderate-to-good yields); 2-bromo-7-azaindole (similarly lower yields) |
| Quantified Difference | Moderate-to-good yields for 4-/6-bromo isomers vs. lower yields for 3-bromo isomer; relative ranking: 4-/6-Br > 3-/2-Br |
| Conditions | Photoredox/Ni dual catalysis, blue LED irradiation at 30 °C, 40 min residence time, mixed solvent system |
Why This Matters
Synthetic route feasibility and overall yield economics differ systematically by bromine position; procurement decisions must align with the specific coupling partner compatibility of the 3-bromo isomer.
- [1] Palaychuk, N., DeLano, T. J., Boyd, M. J., Green, J., & Bandarage, U. K. (2020). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 22(13), 5029-5034. View Source
